5,6-Dimethylchrysene

Descripción

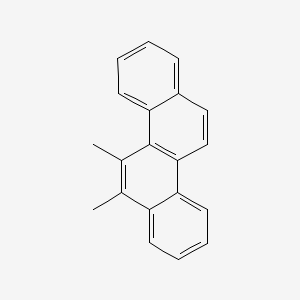

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3697-27-6 |

|---|---|

Fórmula molecular |

C20H16 |

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

5,6-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-14(2)20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |

Clave InChI |

SDOJHDGZFOGOFD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14)C |

SMILES canónico |

CC1=C(C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14)C |

melting_point |

129.3 °C |

Otros números CAS |

3697-27-6 |

Solubilidad |

9.75e-08 M |

Sinónimos |

5,6-dimethylchrysene |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dimethylchrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone with two methyl groups substituted at the 5 and 6 positions. As a member of the PAH family, it is of significant interest to researchers in toxicology, oncology, and drug development due to its carcinogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its metabolic activation, and its interaction with biological macromolecules.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a valuable resource for researchers working with this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆ | [1] |

| Molecular Weight | 256.34 g/mol | [1] |

| CAS Number | 3697-27-6 | [1] |

| Melting Point | 129.3 °C | |

| Boiling Point | 479.58 °C (estimated) | |

| Water Solubility | 25 µg/L at 27 °C | |

| Appearance | Not explicitly stated, but related chrysenes are crystalline solids. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the chrysene backbone. The two methyl groups would exhibit a singlet in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display a series of signals in the aromatic region (typically δ 120-150 ppm) for the carbon atoms of the chrysene rings. The carbon atoms of the two methyl groups would appear as a single peak in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aromatic C=C stretching vibrations (in the range of 1400-1600 cm⁻¹), and C-H bending vibrations. The presence of the methyl groups would also give rise to characteristic C-H stretching and bending frequencies.

UV-Visible (UV-Vis) Spectroscopy

As a polycyclic aromatic hydrocarbon, this compound is expected to have a UV-Vis spectrum with multiple absorption bands, characteristic of its extended π-electron system. These bands are typically observed in the ultraviolet and visible regions of the electromagnetic spectrum.

Chemical Reactivity and Metabolic Activation

This compound, like many other PAHs, is chemically relatively inert but undergoes metabolic activation in biological systems to become a potent carcinogen. This activation is a critical area of study for understanding its mechanism of toxicity.

Metabolic Activation Pathway

The metabolic activation of this compound is believed to follow a pathway analogous to that of other methylated chrysenes, such as 5-methylchrysene. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[2][3][4] The key steps are as follows:

-

Epoxidation: The initial step involves the oxidation of the 1,2-double bond of the chrysene ring by a CYP enzyme to form an epoxide.

-

Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation event, again catalyzed by a CYP enzyme, occurs on the 3,4-double bond of the dihydrodiol, leading to the formation of a dihydrodiol epoxide. This final product is the ultimate carcinogen.

Reaction with DNA

The dihydrodiol epoxide of this compound is a highly reactive electrophile that can covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts.[3][5] The formation of these adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for researchers. While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general approach based on the synthesis of other dimethylchrysenes can be inferred.

General Synthesis Approach

The synthesis of dimethylchrysenes often involves multi-step organic reactions. One common strategy is the photochemical cyclization of appropriately substituted stilbene precursors, known as the Mallory reaction.[6]

Analysis of Metabolites and DNA Adducts

The analysis of this compound metabolites and their DNA adducts is typically performed using a combination of chromatographic and spectrometric techniques.

Experimental Workflow for Metabolite and DNA Adduct Analysis:

-

Incubation: this compound is incubated with liver microsomes or cells (e.g., hepatocytes) to allow for metabolic activation.

-

Extraction: The metabolites are extracted from the incubation mixture using an organic solvent. For DNA adduct analysis, DNA is isolated from the cells.

-

Hydrolysis (for DNA adducts): The isolated DNA is enzymatically hydrolyzed to individual nucleosides.

-

Chromatographic Separation: The extracted metabolites or hydrolyzed nucleosides are separated using high-performance liquid chromatography (HPLC).

-

Detection and Identification: The separated compounds are detected and identified using techniques such as UV-Vis spectroscopy, fluorescence detection, and mass spectrometry (MS). For structural elucidation of novel metabolites or adducts, NMR spectroscopy is employed.[3][5]

Conclusion

This compound is a carcinogenic polycyclic aromatic hydrocarbon that requires metabolic activation to exert its genotoxic effects. This technical guide has provided a summary of its known physical and chemical properties, outlined its metabolic activation pathway leading to the formation of DNA adducts, and presented general experimental workflows for its synthesis and analysis. Further research to obtain detailed spectral data and a specific, high-yield synthesis protocol would be highly valuable to the scientific community. A thorough understanding of the properties and biological activities of this compound is essential for assessing its risk to human health and for the development of potential strategies for cancer prevention and therapy.

References

- 1. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Characterization of DNA adducts formed by the four configurationally isomeric this compound 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Dimethylchrysene: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and biological activities, with a focus on its carcinogenic nature.

Core Chemical and Physical Data

This compound is a methylated chrysene derivative with the chemical formula C₂₀H₁₆. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 3697-27-6 |

| Molecular Weight | 256.34 g/mol |

| Molecular Formula | C₂₀H₁₆ |

Synthesis of this compound

While detailed experimental protocols are often proprietary or published in subscription-based journals, the scientific literature indicates that a common synthetic route to this compound involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal.[1] This synthesis is part of a broader effort to investigate the structure-activity relationships of dimethylchrysenes.

Biological Activity and Carcinogenicity

This compound has been identified as a compound with significant tumorigenic activity.[2] Studies comparing various dimethylchrysene isomers have shown that this compound is among the more biologically active forms, although generally less potent than the well-studied carcinogen 5-methylchrysene.

Tumor-Initiating Activity in Mouse Skin Models

Research has demonstrated the tumor-initiating capabilities of this compound in mouse skin models.[2][3][4] In these assays, the compound is topically applied to the skin of mice, followed by a promoting agent. The development of skin tumors is then monitored over time. At initiating doses of 33, 100, and 400 nmol per mouse, this compound induced 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[3]

Experimental Protocol: Tumorigenicity Assay on Mouse Skin

The following is a generalized protocol for assessing the tumor-initiating activity of this compound, based on common methodologies described in the literature.

1. Animal Model:

-

Female mice from a susceptible strain (e.g., CD-1, SENCAR) are typically used.

-

Mice are housed in a controlled environment with a standard diet and water ad libitum.

-

The dorsal skin of the mice is shaved a few days before the initiation phase.

2. Initiation Phase:

-

This compound is dissolved in a suitable solvent, such as acetone.

-

A single topical application of the this compound solution is administered to the shaved dorsal skin of the mice. Doses can range from 33 to 400 nmol per mouse.[3]

-

A control group receiving only the solvent is included.

3. Promotion Phase:

-

Approximately one to two weeks after initiation, the promotion phase begins.

-

A tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.

-

The promotion phase continues for a predetermined period, often 20-30 weeks.

4. Data Collection and Analysis:

-

The number and size of skin tumors are recorded weekly for each mouse.

-

At the end of the study, tumors are often histopathologically examined to determine their nature (e.g., papillomas, carcinomas).

-

The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the treatment and control groups.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of many PAHs, including this compound, is linked to their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations.

Metabolism studies have shown that this compound is converted to various metabolites, including monomethyl chrysenes, chrysene, and hydroxyalkyl-substituted chrysenes.[5] A key pathway in the metabolic activation of this compound involves its conversion to a bay region diol-epoxide.[4] This metabolic activation is primarily catalyzed by cytochrome P450 enzymes. The resulting diol-epoxides are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as the Ha-ras oncogene, initiating the process of carcinogenesis.[3]

Analytical Methods for Metabolite Identification

The identification and quantification of this compound and its metabolites in biological samples are crucial for understanding its metabolic fate and mechanism of action. Commonly employed analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high-resolution separation and mass-based identification.

-

Mass Spectrometry (MS): Used for the structural elucidation of metabolites.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documentsdelivered.com [documentsdelivered.com]

Unveiling the Spectroscopic Signature of 5,6-Dimethylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the UV-Visible absorption spectrum of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research fields, including toxicology and materials science. This document presents quantitative spectral data, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.

Core Data: UV-Visible Absorption Spectrum of this compound

The UV-Visible absorption spectrum of this compound is characterized by a series of distinct absorption bands, typical for complex aromatic systems. The quantitative data, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), are summarized in the table below. This information is crucial for the identification, quantification, and photochemical analysis of this compound.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Log (ε) |

| 221.0 | 44,668 | 4.65 |

| 263.5 | 38,019 | 4.58 |

| 274.0 | 60,256 | 4.78 |

| 286.0 | 28,184 | 4.45 |

| 308.5 | 11,220 | 4.05 |

| 321.0 | 12,589 | 4.10 |

| 335.0 | 3,981 | 3.60 |

| 352.0 | 1,995 | 3.30 |

| 370.0 | 2,239 | 3.35 |

Data sourced from "The Ultraviolet Absorption Spectra of Some Derivatives of Chrysene" by R. Norman Jones (1943).

Experimental Protocol for UV-Visible Spectroscopic Analysis

The following protocol outlines the methodology for obtaining the UV-Visible absorption spectrum of this compound. This procedure is based on established practices for the analysis of polycyclic aromatic hydrocarbons.

1. Materials and Reagents:

-

This compound: High-purity, crystalline solid.

-

Solvent: Spectroscopic grade ethanol is recommended. Other suitable solvents include cyclohexane and acetonitrile, though spectral shifts may be observed. The choice of solvent should be consistent for all measurements to ensure comparability.

-

Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

-

Pipettes: Calibrated micropipettes or glass pipettes.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

2. Instrumentation:

-

A double-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-400 nm. The instrument should have a resolution of 1 nm or better.

3. Preparation of Standard Solution:

-

Stock Solution (e.g., 100 µM): Accurately weigh a precise amount of this compound (e.g., 2.56 mg) and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Ensure the compound is completely dissolved, using sonication if necessary.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. For spectral scanning, a concentration that yields a maximum absorbance between 0.5 and 1.5 is ideal.

4. Spectrophotometric Measurement:

-

Instrument Blank: Fill a clean quartz cuvette with the pure solvent. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the sample beam and the solvent-filled cuvette in the reference beam.

-

Spectral Scan: Scan the spectrum over the desired wavelength range (e.g., 200-400 nm) at a suitable scan speed.

-

Data Acquisition: Record the absorbance values at each wavelength. Identify the wavelengths of maximum absorbance (λmax).

5. Data Analysis:

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The logical flow of the experimental protocol for obtaining the UV-Visible absorption spectrum of this compound is illustrated in the diagram below.

Caption: Workflow for UV-Visible Spectroscopic Analysis.

An In-depth Technical Guide to the Photophysical Properties of 5,6-dimethylchrysene: A Call for Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide delves into the fluorescence and phosphorescence properties of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic nature. Despite its relevance in toxicological and environmental studies, a comprehensive experimental dataset of its photophysical characteristics is notably absent in the current scientific literature. This document aims to bridge this gap by providing a thorough overview of the known aspects of this compound, presenting comparative data for the parent chrysene molecule, and offering detailed experimental protocols for the future characterization of its luminescent properties. This guide serves as both a reference and a call to action for the research community to elucidate the photophysical landscape of this important compound.

Introduction to this compound

This compound is a methylated polycyclic aromatic hydrocarbon derived from chrysene. The addition of methyl groups to the chrysene core can significantly alter its electronic and steric properties, which in turn influences its biological activity and potentially its photophysical behavior.

Synthesis: Several synthetic routes for this compound have been reported in the literature. One common approach involves a multi-step synthesis starting from appropriate precursors, which may include Friedel-Crafts alkylation or cyclization reactions of polyaromatic precursors. The purification of this compound from reaction mixtures is typically achieved through column chromatography.

Biological Significance: this compound is recognized for its significant tumorigenic activity.[1][2] The presence and position of methyl groups on the chrysene backbone are known to play a crucial role in the carcinogenic potential of these compounds.[1][2] The steric hindrance introduced by the methyl groups in the "bay region" of the molecule can lead to distortions in its planar structure.[3] This structural alteration is thought to influence its metabolic activation to diol epoxides, which can form adducts with DNA, a critical step in chemical carcinogenesis.[4] Understanding the photophysical properties of this compound could provide valuable insights into its environmental fate and may offer potential avenues for its detection and analysis.

Photophysical Properties: A Data Gap for this compound

To provide a frame of reference, the photophysical properties of the parent molecule, chrysene, are summarized in the table below. It is important to note that the addition of methyl groups can be expected to cause shifts in the absorption and emission spectra (typically bathochromic shifts) and may also influence the quantum yields and lifetimes.

Table 1: Photophysical Properties of Chrysene (for comparison)

| Parameter | Value | Conditions |

| Fluorescence | ||

| Excitation Maximum (λex) | 344 nm[5] | |

| Emission Maximum (λem) | 380 nm[5] | |

| Phosphorescence | ||

| Emission Maxima (λem) | 495.7 nm, 503.1 nm, 509.7 nm (shoulder), 516.4 nm (shoulder), 533.1 nm, 538.7 nm, 546.2 nm, 554.8 nm (shoulder), 575.3 nm, 582.0 nm, 589.8 nm, 640.5 nm[6] | In EPA glass at 77°K[6] |

Experimental Protocols for Photophysical Characterization

The following sections outline the detailed experimental methodologies required to characterize the fluorescence and phosphorescence properties of this compound.

Sample Preparation

High-purity, spectroscopically pure solvents are essential for accurate photophysical measurements to avoid interference from fluorescent impurities. A suitable solvent for this compound, such as cyclohexane or ethanol, should be chosen. The concentration of the sample should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.[7] For phosphorescence measurements, which are often performed at low temperatures, a glass-forming solvent mixture like EPA (diethyl ether, isopentane, and ethanol) is typically used and the sample is cooled to 77 K (liquid nitrogen temperature).[6]

Fluorescence Measurements

Instrumentation: A spectrofluorometer equipped with a high-intensity xenon arc lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

Experimental Workflow for Fluorescence Characterization:

Caption: Experimental workflow for fluorescence characterization.

Procedure:

-

Absorption Spectrum: Measure the UV-Vis absorption spectrum to determine the absorption maxima, which will guide the choice of excitation wavelengths.

-

Emission Spectrum: Excite the sample at a wavelength of maximum absorption and scan the emission monochromator to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting excitation spectrum should be similar to the absorption spectrum if a single species is responsible for the emission.

-

Fluorescence Quantum Yield (ΦF): The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[8]

-

Fluorescence Lifetime (τF): Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay histogram.

Phosphorescence Measurements

Instrumentation: A phosphorimeter, which is a spectrofluorometer equipped with a means to distinguish between short-lived fluorescence and long-lived phosphorescence, is used. This is often achieved using a pulsed excitation source and a time-gated detector or with mechanical choppers.

Experimental Workflow for Phosphorescence Characterization:

Caption: Experimental workflow for phosphorescence characterization.

Procedure:

-

Sample Preparation: Prepare the sample in a glass-forming solvent and degas it thoroughly to remove dissolved oxygen, which is an efficient quencher of triplet states. The sample is then cooled to 77 K in a Dewar flask.

-

Phosphorescence Spectrum: The sample is excited with a pulsed source, and the emission is recorded after a short delay to ensure that all fluorescence has decayed.

-

Phosphorescence Lifetime (τP): The phosphorescence lifetime is measured by recording the decay of the phosphorescence intensity over time after the excitation pulse. Due to the longer lifetimes, multichannel scaling (MCS) is often used.[9]

Theoretical and Computational Approaches

In the absence of experimental data, theoretical and computational methods can provide valuable predictions of photophysical properties. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating excited state energies and oscillator strengths.[10][11] More advanced methods can also be used to estimate rates of intersystem crossing and phosphorescence by calculating spin-orbit couplings.[10][11] Such computational studies on this compound would be highly valuable to guide future experimental work.

Conclusion and Future Outlook

This technical guide has highlighted a significant knowledge gap in the scientific literature regarding the fluorescence and phosphorescence properties of this compound. While its synthesis and biological activity are well-documented, its photophysical characteristics remain uncharacterized. The detailed experimental protocols and comparative data for chrysene provided herein are intended to facilitate and encourage future research in this area. Elucidating the photophysical properties of this compound will not only contribute to a more fundamental understanding of the structure-property relationships in methylated PAHs but also may have important implications for its environmental detection and toxicological assessment. The research community is strongly encouraged to undertake the experimental work necessary to fill this data void.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional structure of anti-5,6-dimethylchrysene-1, 2-dihydrodiol-3,4-epoxide: a diol epoxide with a bay region methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum [Chrysene] | AAT Bioquest [aatbio.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. static.horiba.com [static.horiba.com]

- 8. jasco-global.com [jasco-global.com]

- 9. youtube.com [youtube.com]

- 10. Predicting Phosphorescence Rates of Light Organic Molecules Using Time-Dependent Density Functional Theory and the Path Integral Approach to Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Fragmentation of 5,6-Dimethylchrysene: A Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data of 5,6-Dimethylchrysene

The mass spectrum of this compound is anticipated to be dominated by a prominent molecular ion peak, with subsequent fragmentation events involving the loss of methyl groups and fragmentation of the core chrysene structure. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed fragmentation origin.

| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss(es) | Relative Abundance (Predicted) |

| [M]•+ (Molecular Ion) | 256 | - | High |

| [M-CH₃]⁺ | 241 | CH₃• (Methyl radical) | Moderate to High |

| [M-2CH₃]⁺ or [M-C₂H₆]•+ | 226 | 2 x CH₃• or C₂H₆ | Moderate |

| [M-H]⁺ | 255 | H• (Hydrogen radical) | Low to Moderate |

| [M-C₂H₂]•+ | 230 | C₂H₂ (Acetylene) | Low |

| [C₁₈H₁₀]•+ | 226 | C₂H₆ | Moderate |

| [C₁₆H₁₀]•+ | 202 | C₄H₆ | Low |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a logical cascade, initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation steps to yield more stable daughter ions. The primary predicted pathways are visualized in the diagram below.

Caption: Predicted primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol for GC-MS Analysis

The following provides a detailed, generalized protocol for the analysis of this compound and similar PAHs using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of standard methods for PAH analysis and should be optimized for specific instrumentation and analytical goals.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (for environmental matrices): Use a suitable extraction method such as Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction (SPE) with a non-polar sorbent. The choice of solvent (e.g., hexane, dichloromethane) will depend on the sample matrix.

-

Cleanup: If necessary, perform a cleanup step using silica gel or alumina column chromatography to remove interfering compounds.

-

Final Solution: Evaporate the solvent and reconstitute the sample in a known volume of a suitable solvent for GC injection.

2. Gas Chromatography (GC) Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet: Splitless injection at 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode:

-

Full Scan: Acquire data from m/z 50 to 400 to obtain full mass spectra for qualitative analysis and identification of unknown compounds.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 256, 241, 226) to enhance sensitivity and selectivity.

-

-

Data Analysis: Process the acquired data using the instrument's software. Identify peaks based on their retention times and mass spectra. For quantitative analysis, construct a calibration curve from the standard solutions.

Logical Workflow for Compound Identification

The process of identifying an unknown compound suspected to be this compound using GC-MS involves a series of logical steps, from sample introduction to final confirmation.

Caption: A logical workflow for the identification of this compound using GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification using a certified reference standard is crucial for definitive identification and accurate quantification. The provided protocols and workflows serve as a robust starting point for researchers engaged in the analysis of this and other methylated polycyclic aromatic hydrocarbons.

Solubility Profile of 5,6-dimethylchrysene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document provides a summary of the available qualitative information, a detailed experimental protocol for determining solubility, and a discussion of the expected solubility based on the compound's structure and the behavior of similar PAHs.

Introduction to this compound

This compound is a methylated derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their presence in the environment as products of incomplete combustion of organic materials and for their potential carcinogenic properties. The addition of methyl groups to the chrysene core can significantly alter its biological activity and physical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of research applications, including toxicological studies, environmental fate and transport modeling, and in the development of analytical methods for its detection and quantification.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a gap in the comprehensive physicochemical characterization of this compound.

Qualitative Solubility and Solvent Selection

Based on the chemical structure of this compound—a large, non-polar aromatic hydrocarbon—and the reported solvents used for similar PAHs, a qualitative assessment of its solubility can be made.

Expected Solubility:

-

High Solubility: Aromatic solvents such as benzene and toluene are expected to be excellent solvents for this compound due to the "like dissolves like" principle, where the aromatic π-systems of the solvent and solute can interact favorably. Chlorinated solvents like dichloromethane and chloroform are also likely to be effective.

-

Moderate Solubility: Polar aprotic solvents such as acetone , tetrahydrofuran (THF) , and acetonitrile may dissolve this compound to a lesser extent. While these solvents have a dipole moment, their overall character allows for some interaction with non-polar compounds. For instance, a solution of 6-methylchrysene in acetonitrile is commercially available, suggesting solubility of similar compounds in this solvent.

-

Low to Negligible Solubility: Highly polar protic solvents like water , methanol , and ethanol are expected to be poor solvents for this compound due to the large, non-polar hydrocarbon structure.

In the synthesis and purification of carcinogenic PAHs, benzene has been commonly used for recrystallization, indicating that this compound is likely soluble in this solvent, especially at elevated temperatures. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), acetonitrile is a common mobile phase component for PAHs, further suggesting some degree of solubility.

The following table summarizes the inferred qualitative solubility and use of various solvents with this compound and related PAHs.

| Solvent | Expected Solubility | Context of Use for Similar PAHs |

| Benzene | High | Recrystallization of PAHs |

| Toluene | High | General solvent for non-polar aromatic compounds |

| Dichloromethane | High | Extraction and chromatography of PAHs |

| Acetone | Moderate | General solvent, potential for washing or dissolution |

| Acetonitrile | Moderate | HPLC mobile phase for PAH analysis |

| Methanol | Low | Poor solvent, may be used for precipitation |

| Water | Negligible | Poor solvent |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This is a standard and reliable method for solid compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least one hour while maintaining the temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

-

Attach a syringe filter to the syringe and discard the first few drops to waste to saturate the filter material.

-

Filter the remaining supernatant into a pre-weighed glass vial. Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process.

-

Once the solvent has evaporated, place the vial in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)

Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of this compound ( g/mol )) / Volume of filtered solution (L)

-

Safety Precautions:

-

This compound is a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.

-

Organic solvents are often flammable and volatile. Avoid open flames and ensure adequate ventilation.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

In-Depth Technical Guide: The Carcinogenic Potential of 5,6-Dimethylchrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), has been the subject of research to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its metabolic activation, mutagenicity, DNA adduct formation, and in vivo carcinogenicity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the methodologies employed in assessing its carcinogenic risk. This document is intended to serve as a critical resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Metabolic Activation and Genotoxicity

The carcinogenicity of many PAHs, including this compound, is not an intrinsic property of the parent molecule but rather a consequence of its metabolic activation to reactive intermediates that can damage cellular macromolecules, primarily DNA.

Metabolic Activation Pathway

The metabolic activation of this compound follows a well-established pathway for PAHs, involving a series of enzymatic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. The key steps are the formation of a dihydrodiol, which is then further epoxidized to a highly reactive dihydrodiol epoxide. This bay region diol-epoxide is considered the ultimate carcinogenic metabolite.

The metabolic activation of this compound is initiated by CYP-mediated oxidation, leading to the formation of this compound-1,2-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to form the proximate carcinogen, (-)-trans-1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol). Subsequent epoxidation of the 1,2-dihydrodiol by CYP enzymes, particularly in the bay region, results in the formation of the ultimate carcinogen, anti-5,6-dimethylchrysene-1,2-diol-3,4-epoxide (anti-5,6-diMeCDE). The anti-diastereomer is generally found to be more tumorigenic than the syn-diastereomer.

DNA Adduct Formation

The ultimate carcinogenic metabolite, anti-5,6-diMeCDE, is an electrophilic species that can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies have shown that the diol epoxides of this compound react with both deoxyadenosine and deoxyguanosine residues in DNA.

Mutagenicity

The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test.

Ames Test Data

In Vivo Carcinogenicity

The carcinogenic potential of this compound has been assessed in vivo using mouse skin tumorigenicity assays. These studies typically involve a two-stage initiation-promotion protocol.

Mouse Skin Tumorigenicity Data

In a mouse skin initiation-promotion study, this compound and its metabolites were applied topically to the skin of mice, followed by repeated applications of a tumor promoter. The development of skin tumors was then monitored over time. The results of these studies provide quantitative data on the tumor-initiating activity of these compounds.

| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse |

| This compound (5,6-diMeC) | 100 | 1.1[1] |

| 5,6-diMeC-1,2-diol | 33 | Significantly more tumorigenic than 5,6-diMeC[1] |

| 100 | 7.1[1] | |

| anti-5,6-diMeCDE | 33 | Significantly more tumorigenic than 5,6-diMeC[1] |

| 100 | 3.9[1] | |

| 400 | 6.2[2] | |

| syn-5,6-diMeCDE | 100 | Weakly tumorigenic[1] |

Experimental Protocols

In Vivo Mouse Skin Carcinogenesis Assay (Initiation-Promotion)

A standard protocol for assessing the tumor-initiating activity of PAHs on mouse skin is as follows:

-

Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogenesis, are often used.[3] Mice are typically 7-9 weeks old at the start of the study.

-

Initiation: A single topical application of the test compound (e.g., this compound or its metabolites) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. TPA is usually applied twice weekly for a period of 20-30 weeks.[4]

-

Observation: Animals are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded. The study continues for a predetermined period, often up to one year.

-

Data Analysis: The carcinogenicity is evaluated based on the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A general protocol is as follows:

-

Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used, particularly for PAHs.[5][6]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate preparation (typically from Aroclor 1254-induced rats) that contains CYP enzymes necessary to metabolize pro-mutagens to their active forms.[6]

-

Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation and Digestion: DNA is isolated from tissues of interest (e.g., mouse skin) and enzymatically digested to deoxyribonucleoside 3'-monophosphates.[7]

-

Adduct Enrichment: The bulky aromatic DNA adducts are typically enriched from the normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducts.

-

32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.[7]

-

Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.

Conclusion

The available scientific evidence indicates that this compound is a carcinogenic compound. Its carcinogenic activity is mediated through metabolic activation to a bay region diol epoxide that forms covalent adducts with DNA, leading to mutations and the initiation of skin tumors in vivo. Quantitative data from mouse skin tumorigenicity studies demonstrate a clear dose-response relationship for the tumor-initiating activity of its ultimate carcinogenic metabolite, anti-5,6-dimethylchrysene-1,2-diol-3,4-epoxide. While less potent than its structural analog 5-methylchrysene, this compound still poses a carcinogenic risk. Further research may be warranted to fully elucidate its mutagenic profile and to assess its carcinogenicity in other organ systems. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other polycyclic aromatic hydrocarbons.

References

- 1. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mutagenic Profile of 5,6-Dimethylchrysene: A Technical Guide to its Metabolic Activation and Genotoxicity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mutagenicity of the polycyclic aromatic hydrocarbon (PAH) 5,6-dimethylchrysene and its metabolites. As with many PAHs, the parent compound is not the ultimate carcinogen; rather, its mutagenic and carcinogenic properties are exerted through metabolic activation to reactive intermediates that bind to cellular macromolecules like DNA. This document details the metabolic pathways, summarizes the quantitative mutagenicity data, describes the resulting DNA adducts, and provides key experimental protocols for assessing the genotoxicity of these compounds.

Metabolic Activation: The Path to Genotoxicity

The carcinogenicity of this compound is intrinsically linked to its biotransformation into reactive electrophiles. This process is primarily mediated by cytochrome P450 (P450) enzymes. The widely accepted pathway involves the formation of a bay region diol epoxide. The presence of methyl groups in the sterically hindered bay region of this compound results in a non-planar, distorted structure, which influences its metabolic activation and the nature of the DNA adducts formed.[1][2]

The metabolic activation sequence begins with P450-catalyzed oxidation to form the 1,2-dihydrodiol of this compound (5,6-diMeC-1,2-diol).[3] Subsequent epoxidation of the 1,2-double bond by P450 enzymes yields the ultimate carcinogenic metabolites: the diastereomeric this compound-1,2-diol-3,4-epoxides (5,6-diMeCDE).[3] Both syn and anti diastereomers are formed, which can then covalently bind to DNA, forming adducts that can lead to mutations if not repaired.[4][5] While specific P450 isozymes for this compound are not fully elucidated, studies on the related 5-methylchrysene suggest that P450s 1A1, 1A2, and 2C10 are key catalysts in the formation of the proximate carcinogenic 1,2-diols.[6]

Quantitative Mutagenicity and Tumorigenicity Data

The mutagenic potential of this compound and its metabolites has been evaluated in various systems, from bacterial reverse mutation assays (Ames test) to animal tumorigenicity studies. The data consistently show that the diol epoxide metabolites are significantly more potent than the parent hydrocarbon.

| Compound | Assay System | Metabolic Activation | Initiating Dose | Result | Reference |

| This compound | Mouse Skin Tumor Initiation | Endogenous | 100 nmol/mouse | 1.1 tumors/mouse | [3] |

| 5,6-diMeC-1,2-dihydrodiol | Mouse Skin Tumor Initiation | Endogenous | 100 nmol/mouse | 7.1 tumors/mouse | [3] |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide | Mouse Skin Tumor Initiation | None (direct-acting) | 100 nmol/mouse | 3.9 tumors/mouse | [3] |

| syn-5,6-diMeC-1,2-diol-3,4-epoxide | Mouse Skin Tumor Initiation | None (direct-acting) | 100 nmol/mouse | Weakly tumorigenic | [3] |

| anti-5,7-diMeC-1,2-diol-3,4-epoxide* | S. typhimurium TA100 | S9 Mix | Not specified | 2500 revertants/nmol | [7],[8] |

| anti-5-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | S9 Mix | Not specified | 7200 revertants/nmol | [7],[8] |

| Note: Data for the structurally similar anti-5,7-dimethylchrysene diol epoxide is provided for context in the Ames assay. | |||||

| Note: Data for the potent carcinogen anti-5-methylchrysene diol epoxide is provided for comparison. |

Bioassays demonstrate that while this compound itself has significant tumor-initiating activity, it is less potent than 5-methylchrysene.[7] However, its metabolites, particularly the 1,2-dihydrodiol, are significantly more tumorigenic than the parent compound, confirming the bay region diol-epoxide metabolic activation pathway.[3]

Characterization of DNA Adducts

The ultimate mutagenic event is the formation of covalent adducts between the diol epoxide metabolites and DNA. Both the syn and anti diastereomers of 5,6-diMeCDE react substantially with the exocyclic amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA.[4][9][10]

The reaction involves the opening of the epoxide ring, which can occur via either cis or trans addition relative to the benzylic hydroxyl group. Spectroscopic characterization has revealed distinct properties for these adducts:

-

syn-Diol Epoxide Adducts: The chemical shifts and coupling constants for cis and trans opened adducts are distinctly different.[4]

-

anti-Diol Epoxide Adducts: These properties are fairly similar for the corresponding cis and trans adducts, making assignment more complex.[4]

Interestingly, the presence of DNA enhances the yield of adducts by several fold compared to reactions with individual deoxyribonucleotides, suggesting that intercalation or interaction with the DNA helix facilitates the reaction.[5] The steric hindrance from the 6-methyl group in 5,6-diMeCDE may influence these interactions within the DNA minor groove.[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical.[11] Since PAHs like this compound are pro-mutagens, they require metabolic activation to exert their mutagenicity in this bacterial system.[11] This is achieved by adding a liver homogenate fraction (S9 mix).

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, restoring their ability to synthesize histidine and grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA102)

-

Test compound (this compound or its metabolites) dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction from induced rat liver (e.g., Aroclor 1254-induced)

-

S9 cofactor solution (NADP+, Glucose-6-phosphate, MgCl₂, KCl, phosphate buffer)

-

Minimal glucose agar plates

-

Top agar (containing a trace amount of histidine and biotin)

-

Positive and negative controls

Procedure:

-

Preparation: Grow overnight cultures of the selected S. typhimurium strains. Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the top agar molten in a 45°C water bath.

-

Exposure: In a sterile tube, add in the following order:

-

100 µL of the bacterial culture.

-

10 µL of the test compound at the desired concentration.

-

500 µL of the S9 mix (or buffer for experiments without metabolic activation).

-

-

Pre-incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes to allow for metabolic activation and interaction with the bacteria.

-

Plating: Add 2.0 mL of molten top agar to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

-

Incubation: Allow the plates to solidify, then invert them and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Conclusion

The mutagenicity of this compound is a clear example of metabolic activation, where the parent compound is converted into highly reactive bay region diol epoxides. These ultimate carcinogens, particularly the anti-diastereomer, exhibit significant mutagenic and tumorigenic activity. Their genotoxicity is mediated by the formation of stable DNA adducts with deoxyadenosine and deoxyguanosine, which can introduce mutations during DNA replication. Understanding this pathway and the specific metabolites involved is crucial for assessing the carcinogenic risk of this and related polycyclic aromatic hydrocarbons.

References

- 1. Three-dimensional structure of anti-5,6-dimethylchrysene-1, 2-dihydrodiol-3,4-epoxide: a diol epoxide with a bay region methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of DNA adducts formed by the four configurationally isomeric this compound 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academicjournals.org [academicjournals.org]

The Discovery of 5,6-Dimethylchrysene: A Technical and Historical Overview for Cancer Research Professionals

An In-depth Guide to the Origins, Synthesis, and Biological Activity of a Key Polycyclic Aromatic Hydrocarbon

This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) that has played a significant role in the study of chemical carcinogenesis. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, experimental protocols, and key findings related to its biological activity, metabolism, and structure-activity relationships.

Historical Context: Unraveling Structure-Activity Relationships in Carcinogenesis

The discovery of this compound is rooted in the broader scientific effort to understand the relationship between the chemical structure of polycyclic aromatic hydrocarbons and their carcinogenic potential. Following the identification of benzo[a]pyrene as a potent carcinogen in coal tar, researchers in the mid-20th century synthesized and tested a vast array of PAHs to identify the structural features responsible for their cancer-causing properties.

The pioneering work of scientists like Stephen S. Hecht and Shantu Amin in the 1980s was instrumental in elucidating the role of methyl groups and "bay regions" in the metabolic activation of PAHs to their ultimate carcinogenic forms. It was within this scientific context that this compound was first synthesized and studied. In a 1988 publication, Amin, Hecht, and their colleagues reported the synthesis of a series of dimethylchrysene isomers, including this compound, to systematically investigate how the position of methyl groups influences tumorigenicity.[1] Their research demonstrated that while 5-methylchrysene is a potent carcinogen, the addition of a second methyl group at the 6-position, creating this compound, significantly attenuated its carcinogenic activity on mouse skin.[1] This finding was crucial in refining the understanding of the structural requirements for PAH carcinogenicity, highlighting the delicate balance between metabolic activation and detoxification pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 256.34 g/mol | --INVALID-LINK-- |

| CAS Number | 3697-27-6 | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Experimental Protocols

Synthesis of this compound via Photochemical Ring Closure

The synthesis of this compound, as described in the literature, is achieved through a photochemical ring closure reaction of a substituted stilbene precursor. This method, often referred to as the Mallory reaction, is a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic systems.[2][3][4][5][6][7][8] While the specific, detailed protocol for this compound from the original 1988 paper by Amin et al. is not fully available in the public domain, a representative experimental workflow based on similar photochemical cyclizations of stilbene derivatives to form chrysenes is outlined below.

Experimental Workflow: Representative Photochemical Synthesis

Detailed Methodology:

-

Precursor Synthesis: The synthesis begins with the preparation of the appropriate stilbene precursor, in this case, a derivative of 1-styrylnaphthalene.

-

Photochemical Reaction: The stilbene derivative is dissolved in an anhydrous and degassed solvent such as cyclohexane or benzene. A catalytic amount of an oxidizing agent, typically iodine, is added. The solution is then irradiated with a high-pressure mercury lamp for several hours. The UV light induces a cis-trans isomerization of the stilbene, followed by an intramolecular cyclization to form a dihydrophenanthrene intermediate. The iodine then facilitates the oxidation of this intermediate to the aromatic chrysene system.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Tumor-Initiating Activity Assay in Mouse Skin

The carcinogenicity of this compound was evaluated using the well-established two-stage mouse skin carcinogenesis model.[9][10][11][12]

Experimental Workflow: Mouse Skin Carcinogenesis Assay

Detailed Methodology:

-

Animal Model: Female CD-1 or SENCAR mice are typically used for these studies.

-

Initiation: A single topical application of the test compound (this compound) dissolved in a vehicle like acetone is applied to the shaved dorsal skin of the mice.

-

Promotion: One to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week, for a period of 20 to 30 weeks.

-

Observation: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded.

-

Data Analysis: The tumorigenic potential is assessed by comparing the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the test group and control groups.

Quantitative Data

The tumor-initiating activity of this compound was compared with that of its potent carcinogen counterpart, 5-methylchrysene, and other dimethylchrysene isomers. The results from these studies are summarized in Table 2.

| Compound | Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| This compound | 1.0 | 47 | 1.3 | --INVALID-LINK-- |

| 5-Methylchrysene | 0.1 | 100 | 11.2 | --INVALID-LINK-- |

| 1,5-Dimethylchrysene | 1.0 | 0 | 0 | --INVALID-LINK-- |

| 5,7-Dimethylchrysene | 1.0 | 7 | 0.1 | --INVALID-LINK-- |

| 5,12-Dimethylchrysene | 1.0 | 0 | 0 | --INVALID-LINK-- |

Signaling Pathways and Mechanism of Action

The carcinogenicity of PAHs like this compound is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. This metabolic activation is primarily carried out by cytochrome P450 enzymes.

Metabolic Activation Pathway of this compound

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 3. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtrends.net [researchtrends.net]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Mouse Skin Tumor Promotion [mdpi.com]

- 12. researchgate.net [researchgate.net]

Potential Applications of 5,6-Dimethylchrysene in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethylchrysene, a methylated polycyclic aromatic hydrocarbon (PAH), has historically been the subject of toxicological and carcinogenic studies. However, the inherent electronic and photophysical properties of its chrysene core suggest a landscape of untapped potential in the realm of materials science. This technical guide provides a comprehensive overview of this compound, detailing its known properties and outlining its prospective applications, particularly in organic electronics. Drawing parallels with other chrysene derivatives, this document explores its potential as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Detailed experimental protocols for its synthesis and for the fabrication of thin-film transistors are provided, alongside critical safety information for handling this carcinogenic compound. This guide aims to serve as a foundational resource for researchers poised to explore the materials science applications of this compound.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of organic materials with significant potential in the field of organic electronics, owing to their tunable electronic properties, high charge carrier mobilities, and robust thermal stability. Chrysene, a four-ring aromatic hydrocarbon, and its derivatives have been successfully utilized as active components in organic semiconductors.[1][2] The introduction of methyl groups to the chrysene core, as in the case of this compound, can significantly influence its molecular packing, electronic structure, and, consequently, its performance in electronic devices. While the majority of existing research on this compound has focused on its synthesis and significant tumorigenic activity, its potential in materials science remains largely unexplored.[3][4] This guide aims to bridge this knowledge gap by providing a thorough analysis of this compound's properties and postulating its potential applications in materials science, supported by established protocols for synthesis and device fabrication.

Physicochemical and Electronic Properties

While experimental data on the material properties of this compound are scarce, its fundamental characteristics can be inferred from its molecular structure and data available for the parent chrysene molecule and other methylated PAHs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆ | [5] |

| Molecular Weight | 256.34 g/mol | [5] |

| CAS Number | 3697-27-6 | [5] |

| Appearance | Crystalline solid | [6] |

Electronic Properties:

The electronic properties of PAHs are dictated by their extended π-conjugated systems. The addition of methyl groups, which are weak electron-donating groups, is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the HOMO-LUMO gap, which is a critical parameter for optoelectronic applications.

Potential Applications in Materials Science

The chrysene backbone is a promising candidate for various applications in materials science, particularly in organic electronics.

Organic Thin-Film Transistors (OTFTs)

Chrysene and its derivatives have demonstrated high charge carrier mobilities, making them suitable for use as the active semiconductor layer in OTFTs.[1][2] The performance of OTFTs is highly dependent on the molecular packing and orientation in the thin film. The methyl groups in this compound could be leveraged to control these parameters through solution processing or vacuum deposition techniques. The potential workflow for investigating this compound in OTFTs is outlined below.

Organic Light-Emitting Diodes (OLEDs)

The rigid aromatic structure of chrysene suggests that its derivatives could serve as host or emissive materials in OLEDs. The photoluminescence properties of this compound, such as its emission wavelength and quantum yield, would need to be characterized to assess its suitability for this application. The methyl groups could potentially be used to tune the emission color and improve the solubility for solution-processed OLEDs.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and other dimethylchrysene isomers have been reported.[3][4] A common approach involves the coupling of smaller aromatic precursors.

Example Protocol (Conceptual, based on known PAH syntheses):

A potential synthetic pathway could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the chrysene backbone, followed by methylation. Alternatively, a multi-step synthesis starting from functionalized naphthalene and benzene derivatives could be employed.

Purification:

Purification is critical for achieving high-performance organic electronic devices. Common methods for purifying PAHs include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase and a suitable solvent system (e.g., hexane/dichloromethane gradient) to separate isomers and impurities.

-

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

-

Sublimation: Heating the material under vacuum to purify it by transitioning it from a solid to a gas and then back to a solid on a cold surface.

Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes a general procedure for fabricating an OTFT using a PAH semiconductor, which can be adapted for this compound.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)

-

This compound

-

Octadecyltrichlorosilane (OTS) for surface treatment (optional)

-

High-purity solvent for solution processing (e.g., toluene, chlorobenzene)

-

Gold (Au) for source and drain electrodes

Procedure:

-

Substrate Cleaning:

-

Ultrasonically clean the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

-

-

Dielectric Surface Modification (Optional but Recommended):

-

For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for several hours, followed by rinsing and annealing.

-

-

Semiconductor Deposition:

-

Vacuum Deposition: Place the purified this compound in a thermal evaporation source and deposit a thin film (e.g., 30-50 nm) onto the substrate under high vacuum (< 10⁻⁶ Torr). The substrate temperature can be controlled to optimize film morphology.

-

Solution Shearing: Dissolve this compound in a suitable high-boiling point solvent. Deposit the solution onto the substrate and use a blade to spread a thin, uniform film. The shearing speed and substrate temperature are critical parameters for controlling crystal growth.

-

-

Electrode Deposition:

-

Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the semiconductor layer. A typical channel length and width would be in the range of 50-100 µm and 1-2 mm, respectively.

-

-

Characterization:

-

Measure the electrical characteristics (output and transfer curves) of the OTFT using a semiconductor parameter analyzer in a probe station.

-

Analyze the thin-film morphology and crystal structure using atomic force microscopy (AFM) and X-ray diffraction (XRD).

-

Safety and Handling

This compound is a polycyclic aromatic hydrocarbon and should be handled with extreme caution due to its carcinogenic properties.[3][4]

Key Safety Precautions:

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[7]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

-

Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

Future Outlook

The potential of this compound in materials science is promising but requires significant experimental investigation. Future research should focus on:

-

Detailed Photophysical and Electronic Characterization: Measurement of absorption and emission spectra, fluorescence quantum yields, and HOMO/LUMO energy levels.

-

Charge Transport Studies: Fabrication and characterization of OTFTs to determine charge carrier mobility and on/off ratios.

-

Computational Modeling: Density functional theory (DFT) calculations to predict the electronic structure and charge transport properties and to guide experimental efforts.

-

Synthesis of Derivatives: Exploration of synthetic modifications to the this compound core to further tune its properties for specific applications.

By systematically investigating these areas, the scientific community can unlock the potential of this compound as a valuable material for the next generation of organic electronic devices.

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. A chrysene-based liquid crystalline semiconductor for organic thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dimethylchrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The synthesis is based on established methodologies for the preparation of substituted chrysenes, involving a multi-step sequence that is adaptable for laboratory-scale preparation. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures for the synthesis and purification, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction